molecular formula C19H21N3O5S B5909256 N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}benzenesulfonohydrazide

N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}benzenesulfonohydrazide

Cat. No. B5909256
M. Wt: 403.5 g/mol
InChI Key: QTPGTHZCSMKXHU-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}benzenesulfonohydrazide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as MMB or MMBZS and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of MMB is not fully understood. However, it has been proposed that MMB exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes and signaling pathways. MMB has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
MMB has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that MMB can inhibit the activity of certain enzymes such as COX-2 and MMP-9. MMB has also been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vivo studies have shown that MMB can reduce tumor growth and inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using MMB in lab experiments is its high purity and stability. MMB can also be easily synthesized using a simple and cost-effective method. However, one of the limitations of using MMB in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on MMB. One of the potential applications of MMB is in the development of new drugs for the treatment of neurodegenerative diseases. MMB can also be studied further for its potential use as a herbicide and fungicide in agriculture. In material science, MMB can be studied for its potential use in the development of new materials with unique properties. Additionally, further studies can be conducted to understand the mechanism of action of MMB and its potential side effects.

Synthesis Methods

The synthesis of MMB involves the reaction of 4-(4-morpholinyl)-2-oxobutyraldehyde with 4-formylbenzenesulfonohydrazide in the presence of acetic acid. This reaction results in the formation of N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}benzenesulfonohydrazide. The purity of the synthesized compound can be confirmed using various analytical techniques such as NMR, IR, and HPLC.

Scientific Research Applications

MMB has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, MMB has been found to exhibit anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, MMB has been studied for its potential use as a herbicide and fungicide. In material science, MMB has been studied for its potential use in the development of new materials with unique properties.

properties

IUPAC Name

N-[(E)-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c23-19(22-10-12-26-13-11-22)15-27-17-8-6-16(7-9-17)14-20-21-28(24,25)18-4-2-1-3-5-18/h1-9,14,21H,10-13,15H2/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPGTHZCSMKXHU-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)COC2=CC=C(C=C2)C=NNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)COC2=CC=C(C=C2)/C=N/NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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